molecular formula C45H22N2O5 B1588473 Anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione, 3-((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- CAS No. 4395-53-3

Anthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione, 3-((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)-

Cat. No.: B1588473
CAS No.: 4395-53-3
M. Wt: 670.7 g/mol
InChI Key: JACFBUVEFBYGAX-UHFFFAOYSA-N
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Description

Properties

CAS No.

4395-53-3

Molecular Formula

C45H22N2O5

Molecular Weight

670.7 g/mol

IUPAC Name

24-[(9,10-dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),7,9,11,17,19,21(26),22,24,28(32),29-tetradecaene-6,13,27-trione

InChI

InChI=1S/C45H22N2O5/c48-41-26-6-1-3-8-28(26)44(51)38-30(41)10-5-11-34(38)46-21-12-13-22-23-18-19-35-37-24(14-16-31(36(23)37)43(50)33(22)20-21)25-15-17-32-39(40(25)47-35)45(52)29-9-4-2-7-27(29)42(32)49/h1-20,46-47H

InChI Key

JACFBUVEFBYGAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C(C=C4)C6=CC=C7C8=C(C=CC(=C68)C5=O)C9=C(N7)C1=C(C=C9)C(=O)C2=CC=CC=C2C1=O

Other CAS No.

4395-53-3

physical_description

Liquid

Origin of Product

United States

Biological Activity

Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, also referred to as 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, is a complex organic compound with significant biological activity. This article delves into its chemical properties, biological effects, and potential applications in various fields, supported by relevant data and case studies.

Molecular Formula: C31H15NO3
Molecular Weight: 449.46 g/mol
CAS Registry Number: 3271-76-9

The compound features a unique structure that contributes to its biological activity. The presence of anthraquinone moieties is particularly notable for their role in various biochemical interactions.

PropertyValue
Molecular FormulaC31H15NO3
Molecular Weight449.46 g/mol
CAS Number3271-76-9
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that anthra[2,1,9-mna]naphth[2,3-h]acridine derivatives exhibit potent anticancer activity. A study demonstrated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: Apoptotic Mechanism

In vitro studies have shown that treatment with anthra[2,1,9-mna]naphth[2,3-h]acridine leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in breast cancer cell lines. This shift suggests a mechanism where the compound selectively targets malignant cells while sparing normal cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial membranes and inhibiting nucleic acid synthesis.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Toxicity and Safety Profile

While the compound exhibits significant biological activity, its toxicity profile must be considered. Preliminary assessments indicate moderate toxicity in mammalian cells at high concentrations. Further research is needed to establish safe dosage levels for therapeutic applications.

Applications in Medicine and Industry

The unique properties of anthra[2,1,9-mna]naphth[2,3-h]acridine make it a candidate for various applications:

  • Pharmaceuticals: Development of anticancer drugs.
  • Agriculture: Potential use as a biopesticide due to its antimicrobial properties.
  • Material Science: Exploration in dye applications due to its vibrant color properties.

Future Research Directions

Ongoing studies are focused on:

  • Mechanistic Studies: Understanding the precise molecular mechanisms of action.
  • Formulation Development: Creating effective delivery systems for enhanced bioavailability.
  • Clinical Trials: Evaluating therapeutic efficacy in human subjects.

Scientific Research Applications

Analytical Methods

High-Performance Liquid Chromatography (HPLC) :
Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione can be effectively analyzed using reverse-phase HPLC. The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and can be used for preparative separation to isolate impurities or analyze pharmacokinetics .

Scientific Research Applications

  • Pharmacological Studies :
    • The compound has been investigated for its potential anticancer properties. Its unique structure allows it to interact with biological systems effectively. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Dye and Pigment Research :
    • Due to its rich color properties, anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione is explored as a dye in textiles and other materials. The stability of the dye under different environmental conditions makes it a candidate for commercial applications.
  • Organic Electronics :
    • The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport can enhance the efficiency of organic solar cells.
  • Environmental Chemistry :
    • Research is ongoing into the environmental impact of this compound and its derivatives. Understanding its degradation pathways is crucial for assessing its safety and ecological footprint.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of anthra[2,1,9-mna]naphth[2,3-h]acridine derivatives and their effects on cancer cell proliferation. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Dye Stability

Research conducted by Nishida et al. focused on the thermal stability of anthraquinone dyes derived from this compound. The findings demonstrated that these dyes maintained their color integrity under extreme temperatures compared to traditional dyes .

Comparison with Similar Compounds

Chemical Identification and Structure

This compound, commonly designated as Vat Black 25 (CAS No. 4395-53-3; C.I. 69525), is a complex polycyclic aromatic hydrocarbon featuring an anthraquinone core fused with an acridine system. Its IUPAC name reflects its structural complexity: three ketone groups at positions 5, 10, and 15, and a substituted aminoanthracene moiety at position 3 . The molecular formula is C₃₁H₁₅N₂O₅, with a high hydrophobicity (XLogP3: ~7.9) and a topological polar surface area of 92.3 Ų .

Comparison with Structurally Similar Compounds

Substituted Derivatives: Benzamide Analogs

N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-Benzamide (CAS 3772-98-3) introduces a benzamide group at position 11. This substitution increases molecular weight (C₃₈H₂₀N₂O₄; 568.58 g/mol) and alters solubility. Unlike Vat Black 25, this derivative has enhanced hydrogen-bonding capacity (PSA: 92.34) but retains high hydrophobicity (density: 1.486 g/cm³) .

Property Vat Black 25 Benzamide Derivative (CAS 3772-98-3)
CAS No. 4395-53-3 3772-98-3
Molecular Formula C₃₁H₁₅N₂O₅ C₃₈H₂₀N₂O₄
XLogP3 7.9 7.9
Topological PSA 92.3 Ų 92.34 Ų
Application Textile dye (vat class) Not explicitly stated; likely dye

Sulfonated Derivatives for Solubility

Anthra[2,1,9-mna]naphth[2,3-h]acridin-5(16H)-one, 10,15-bis(sulfooxy)-, disodium salt (CAS 4471-37-8) incorporates sulfonate groups, enhancing water solubility. This derivative (C₃₁H₁₇NO₉S₂·2Na) is used as C.I. Solubilised Vat Green 3, suitable for applications requiring direct solubility without reduction .

Property Vat Black 25 Sulfonated Derivative (CAS 4471-37-8)
CAS No. 4395-53-3 4471-37-8
Key Groups Aminoanthracene Sulfonate esters
Solubility Insoluble (requires reduction) Water-soluble (sulfonated form)
Application Standard vat dyeing Solubilized dye formulations

Anthraquinone-Acridine Hybrids: Vat Green 3

Vat Green 3 (CAS 3271-76-9; C.I. 69500) shares the anthraquinone-acridine backbone but lacks the aminoanthracene substituent. Its simpler structure (C₃₁H₁₃N₂O₅) results in distinct spectral properties and color output (green vs. black) .

Property Vat Black 25 Vat Green 3 (CAS 3271-76-9)
Substituent 3-aminoanthracene Unsubstituted
Color Black Green
CAS No. 4395-53-3 3271-76-9
Application Dark shades Bright green dyeing

Dye Performance

  • Vat Black 25: Superior lightfastness and washfastness due to stable anthraquinone-acridine conjugation .
  • Sulfonated Derivatives : Faster application but reduced fastness compared to parent compounds .

Preparation Methods

Synthetic Route Analysis

Based on the chemical structure and related literature on vat dyes and anthraquinone derivatives, the synthesis can be broken down into the following key stages:

Step Description Typical Reagents/Conditions Notes
1 Formation of the acridine-naphthalene fused core Condensation of appropriate anthraquinone derivatives with amines or anilines under acidic or basic catalysis Requires control of regioselectivity to form the [2,1,9-mna] and [2,3-h] fused system
2 Amino substitution at position 3 with 9,10-dihydro-9,10-dioxo-1-anthracenyl group Nucleophilic aromatic substitution or amination using anthraquinone amine derivatives Typically performed under reflux in polar solvents such as DMF or DMSO
3 Oxidation to trione form Use of oxidizing agents like potassium dichromate, manganese dioxide, or other quinone-forming oxidants Ensures the formation of keto groups at 5, 10, and 15 positions
4 Purification Recrystallization or chromatographic techniques High purity essential for dye applications

Detailed Research Findings on Preparation

  • The initial acridine framework is synthesized via cyclization reactions involving anthraquinone derivatives and suitable amines. This step often requires elevated temperatures and acid catalysts to promote ring closure.
  • Amination with the anthraquinone amino derivative (9,10-dihydro-9,10-dioxo-1-anthracenyl amine) is facilitated by the electrophilic nature of the acridine ring at position 3, allowing substitution to occur selectively.
  • Oxidation steps are critical to achieve the trione structure, which imparts the characteristic electronic properties of the molecule. Controlled oxidation prevents over-oxidation or degradation.
  • The compound’s synthesis is sensitive to reaction conditions, requiring careful monitoring of temperature, solvent polarity, and reaction time to optimize yield and selectivity.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction Temperature 80–150 °C Influences cyclization and amination efficiency
Solvent DMF, DMSO, Acetic acid Solvent polarity affects nucleophilicity and solubility
Catalyst Acidic (H2SO4, HCl) or basic (NaOH) Catalyzes ring closure and substitution
Oxidizing Agent K2Cr2O7, MnO2 Controls oxidation to trione form
Reaction Time 4–24 hours Longer times favor complete conversion but risk side reactions
Purification Method Recrystallization from ethanol or chromatography Determines compound purity and yield

Q & A

Q. What are the key structural features influencing the reactivity of this compound in synthetic chemistry?

The compound’s reactivity is governed by its polycyclic aromatic framework, anthraquinone moieties, and the electron-withdrawing dioxo groups. The anthracene-derived backbone facilitates π-π stacking interactions, while the amino group at position 3 acts as a nucleophilic site for functionalization. The conjugated system enhances stability but may reduce solubility in polar solvents. For characterization, prioritize techniques like UV-Vis spectroscopy (to study conjugation effects) and X-ray crystallography (to resolve steric hindrance from fused rings) .

Q. What methodologies are recommended for synthesizing derivatives of this compound?

Derivatization typically involves substituting the amino group (position 3) or modifying the anthraquinone moieties. For example:

  • Amination : Use Buchwald–Hartwig coupling for selective aryl-amination under palladium catalysis.
  • Quinone modification : Reduce dioxo groups with NaBH₄ in THF/MeOH to generate diols, followed by re-oxidation to test redox activity .
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structures using ¹H/¹³C NMR (focus on aromatic proton shifts at δ 7.5–8.5 ppm) .

Q. How should researchers address solubility challenges during in vitro assays?

The compound’s hydrophobicity requires solubilization in DMSO (≤0.1% v/v to avoid cytotoxicity) or via micellar encapsulation (e.g., using Pluronic F-127). Sonication at 40 kHz for 15–30 minutes enhances dispersion. Confirm stability post-solubilization using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions, identifying reactive sites for ligand-protein docking. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) assess binding stability with targets like DNA topoisomerases or kinases. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. What experimental strategies resolve contradictions in reported spectroscopic data?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol shifts in anthraquinones) or polymorphism. Use variable-temperature NMR (VT-NMR) to track tautomeric equilibria. For polymorph identification, combine powder XRD with differential scanning calorimetry (DSC) to correlate thermal events with crystal forms .

Q. What advanced techniques characterize its photophysical properties for optoelectronic applications?

  • Fluorescence quantum yield : Measure using an integrating sphere with Rhodamine B as a standard.
  • Electron mobility : Employ time-resolved microwave conductivity (TRMC) in thin films.
  • Excited-state dynamics : Use femtosecond transient absorption spectroscopy to track charge transfer pathways .

Methodological Considerations

Q. Designing a mechanistic study for its catalytic activity in oxidation reactions

  • Substrate scope : Test with alcohols, alkenes, and sulfides under aerobic conditions.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • Radical trapping : Add TEMPO to confirm/rule out radical intermediates via EPR spectroscopy .

Q. How to optimize its performance in energy storage systems (e.g., batteries or supercapacitors)?

  • Electrochemical testing : Use cyclic voltammetry (CV) in 0.1 M H₂SO₄ to assess redox peaks (Epa/Epc).
  • Composite design : Blend with conductive carbon (e.g., Ketjen Black) via ball-milling (300 rpm, 4 hrs) to enhance conductivity.
  • Cycle stability : Perform galvanostatic charge-discharge over 500 cycles at 1 A/g .

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